Potassium octadecanoate-D35
Description
Potassium octadecanoate-D35, also known as potassium stearate-D35, is a deuterated form of potassium stearate. It is a potassium salt of deuterated stearic acid, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBFRLKBEIFNQU-FQJQGIECSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium octadecanoate-D35 can be synthesized through the neutralization of deuterated stearic acid (octadecanoic acid-D35) with potassium hydroxide. The reaction typically involves dissolving deuterated stearic acid in an appropriate solvent, such as ethanol or methanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated stearic acid and potassium hydroxide, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Potassium octadecanoate-D35 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated stearic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to deuterated stearic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride or calcium chloride can facilitate cation exchange.
Major Products Formed
Oxidation: Deuterated stearic acid and other oxidized derivatives.
Reduction: Deuterated stearic acid.
Substitution: Corresponding salts with different cations.
Scientific Research Applications
Agricultural Applications
Protection Against Herbivores
Recent studies have investigated the use of potassium octadecanoate in protecting tree plantations from herbivory. Specifically, research has shown that this compound can deter browsing by cervids (deer and similar animals) on species such as silver fir, Scots pine, and sessile oak. The application of potassium octadecanoate creates an unpleasant taste for these animals, thus reducing damage to young trees .
Pesticidal Properties
Potassium octadecanoate has also been studied for its potential as a natural pesticide. Its efficacy against various pests makes it a candidate for organic farming practices. The compound's surfactant properties enhance the effectiveness of other active ingredients in pesticide formulations, improving adherence to plant surfaces and penetration into pest exoskeletons.
Pharmaceutical Applications
Emulsifying Agent
In the pharmaceutical industry, potassium octadecanoate serves as an emulsifying agent in drug formulations. It helps stabilize emulsions by reducing surface tension between oil and water phases, which is crucial for the development of creams and ointments. Its compatibility with various active pharmaceutical ingredients (APIs) makes it a versatile choice for formulators.
Drug Delivery Systems
Research indicates that potassium octadecanoate can be utilized in drug delivery systems, particularly in liposomal formulations. These formulations leverage the compound's ability to form lipid bilayers that encapsulate drugs, enhancing bioavailability and targeted delivery within the body.
Material Science Applications
Surfactant in Coatings
Potassium octadecanoate is employed as a surfactant in coatings and paints. Its properties facilitate the even distribution of pigments and improve the wetting characteristics of the coating materials. This results in enhanced adhesion to substrates and improved durability of the final product.
Biodegradable Plastics
The compound is also being explored in the development of biodegradable plastics. Its inclusion can enhance the mechanical properties of bioplastics while maintaining environmental sustainability. Research into its role as a plasticizer suggests that it may improve flexibility and processability without compromising biodegradability.
Case Study 1: Forest Management
A study conducted on the application of potassium octadecanoate in forest management demonstrated significant reductions in browsing damage on young trees when treated with a solution containing this compound. The results indicated that trees treated with potassium octadecanoate experienced 50% less damage compared to untreated controls over a growing season .
Case Study 2: Pharmaceutical Formulation
In a pharmaceutical formulation study, potassium octadecanoate was used to create stable emulsions for topical applications. The resulting formulations showed improved stability over time and enhanced skin penetration of active ingredients, leading to better therapeutic outcomes .
Mechanism of Action
The mechanism of action of potassium octadecanoate-D35 is primarily related to its role as a deuterated fatty acid. In biological systems, it can integrate into lipid membranes, affecting their properties and dynamics. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to study the behavior and interactions of lipids at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Potassium stearate: The non-deuterated form of potassium octadecanoate-D35.
Sodium stearate: A sodium salt of stearic acid, commonly used in soaps and detergents.
Calcium stearate: A calcium salt of stearic acid, used as a lubricant and stabilizer in various industrial applications.
Uniqueness
This compound is unique due to its deuterated nature, which makes it valuable for isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis using NMR spectroscopy, providing insights into molecular interactions and dynamics that are not possible with non-deuterated compounds .
Biological Activity
Potassium octadecanoate-D35, also known as potassium stearate-D35, is a stable isotope-labeled compound used primarily in research and analytical applications. Its molecular formula is with a molecular weight of approximately 357.783 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.
- Molecular Formula :
- Molecular Weight : 357.783 g/mol
- CAS Number : 352438-89-2
- Chemical Purity : Minimum 98% .
This compound exhibits several biological activities that can be attributed to its role as a surfactant and emulsifier. The compound interacts with biological membranes, influencing membrane fluidity and permeability. This interaction can lead to various cellular responses, including:
- Cell Membrane Stabilization : Enhancing the stability of cell membranes under stress conditions.
- Modulation of Enzyme Activity : Acting as a substrate or inhibitor for specific enzymes involved in lipid metabolism.
Research Findings
Recent studies have investigated the biological implications of this compound:
- Antioxidant Properties : Research indicates that potassium octadecanoate can scavenge free radicals, potentially reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .
- Cell Proliferation : Some findings suggest that this compound may influence cell proliferation rates, particularly in cancer cell lines. The exact mechanism remains under investigation, but it may involve modulation of signaling pathways associated with cell growth .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using a DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration when treated with the compound, demonstrating its potential as an antioxidant agent.
Case Study 2: Anti-inflammatory Potential
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, key markers of inflammation. This suggests that the compound may have therapeutic potential in managing inflammatory diseases.
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing potassium octadecanoate-D35 with high isotopic purity (≥98 atom% D)?
- Methodological Answer : Synthesis typically involves deuterium exchange or direct esterification using deuterated precursors (e.g., stearic acid-D35). Key steps include:
- Deuterium incorporation : Use of deuterated methanol (CD3OD) or sodium deuteroxide (NaOD) to minimize proton contamination .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in deuterated solvents to remove non-deuterated byproducts .
- Characterization : Confirm isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, ESI-MS should show a molecular ion peak at m/z 997.12 (C57H5D105O6) .
Q. Which analytical techniques are most effective for verifying isotopic purity and structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-MS (GC-MS) to detect isotopic distribution patterns and confirm m/z values .
- NMR Spectroscopy : ¹H NMR should show minimal proton signals (e.g., <2% residual protons at δ 0.8–1.5 ppm for methyl/methylene groups). ²H NMR can quantify deuterium content .
- Infrared (IR) Spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) against non-deuterated analogs to confirm deuteration .
Q. How should this compound be stored to prevent hydrogen-deuterium exchange or degradation?
- Methodological Answer :
- Storage Conditions : Use airtight containers under inert gas (argon/nitrogen) at –20°C to minimize H/D exchange .
- Solvent Compatibility : Avoid protic solvents (e.g., H2O, MeOH). Use deuterated solvents (D2O, CDCl3) for dissolution .
Advanced Research Questions
Q. How does deuteration affect the physicochemical behavior of this compound in lipid bilayer studies compared to its non-deuterated form?
- Methodological Answer :
- Comparative Experiments : Use differential scanning calorimetry (DSC) to measure phase transition temperatures. Deuteration may increase lipid order due to stronger C-D vs. C-H bonds, altering membrane fluidity .
- Isotopic Tracing : Deploy neutron scattering or deuterium NMR to study deuterium localization in bilayers .
- Data Interpretation : Address discrepancies by normalizing results to account for isotopic mass differences (e.g., kinetic isotope effects) .
Q. What challenges arise when quantifying trace amounts of this compound in complex biological matrices (e.g., serum)?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., stearic acid-D35) to correct for matrix effects .
- Analytical Validation : Optimize LC-MS/MS parameters (e.g., collision energy, ion transitions) to distinguish deuterated analytes from endogenous lipids. Validate limits of detection (LOD) and quantification (LOQ) .
- Contamination Control : Monitor background deuterium levels in reagents/solvents using blank samples .
Q. How can researchers resolve contradictions in kinetic data between deuterated and non-deuterated potassium octadecanoate in enzymatic hydrolysis studies?
- Methodological Answer :
- Experimental Design : Conduct parallel assays under identical conditions (pH, temperature) to isolate isotopic effects. Use stopped-flow spectroscopy for real-time kinetic analysis .
- Data Analysis : Apply the Swain-Schaad relationship to quantify kinetic isotope effects (KIEs). For example, a KIE >2 suggests rate-limiting C-H bond cleavage .
- Reprodubility Checks : Cross-validate results with independent techniques (e.g., isotopic labeling in enzyme active sites) .
Tables for Methodological Reference
Table 1 : Key Analytical Techniques for this compound Characterization
| Technique | Parameters | Expected Outcomes | References |
|---|---|---|---|
| ESI-MS | m/z 997.12 | Molecular ion peak confirming D35 incorporation | |
| ¹H NMR | δ 0.8–1.5 ppm | Residual proton signals <2% | |
| FT-IR | 2100–2200 cm⁻¹ | C-D stretching bands |
Table 2 : Common Pitfalls in Deuterated Compound Research
| Issue | Mitigation Strategy |
|---|---|
| H/D exchange | Use deuterated solvents, avoid protic environments |
| Isotopic impurity | Validate precursors via MS/NMR before synthesis |
| Matrix interference | Use deuterated internal standards in LC-MS/MS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
